![molecular formula C14H15N3O B2396648 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2094333-04-5](/img/structure/B2396648.png)
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinone ring and the tetrahydroisoquinoline ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrimidinone and tetrahydroisoquinoline rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrimidinone and tetrahydroisoquinoline rings could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Mechanism of Action
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one acts as a positive allosteric modulator of the dopamine D2 receptor. It enhances the binding of dopamine to the receptor, leading to increased dopaminergic neurotransmission. This compound also has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to increase dopamine release in the striatum and to enhance dopamine-mediated behaviors. It also has been shown to have antioxidant effects, reducing oxidative stress and inflammation in the brain. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is a relatively stable compound that can be easily synthesized in the laboratory. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its effects.
Future Directions
Future research on 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one could focus on its potential use in treating other neurological disorders, such as Huntington's disease and addiction. It could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one involves the reaction of 3-methyluracil with 2-amino-1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield this compound. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one has been studied for its potential use in treating neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and to enhance dopaminergic neurotransmission. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Safety and Hazards
properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16-10-15-13(8-14(16)18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCZHJSHRMFFLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC3=CC=CC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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